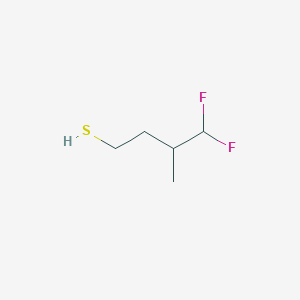
4,4-Difluoro-3-methylbutane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoro-3-methylbutane-1-thiol is an organic compound with the molecular formula C5H10F2S It is a thiol, characterized by the presence of a sulfur-hydrogen (–SH) group, and contains two fluorine atoms and a methyl group attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-3-methylbutane-1-thiol typically involves the introduction of fluorine atoms and a thiol group into a butane backbone. One common method is the fluorination of 3-methylbutane-1-thiol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must ensure high purity and yield, often involving multiple purification steps such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Difluoro-3-methylbutane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the fluorine atoms, yielding simpler hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Hydrocarbons with fewer fluorine atoms.
Substitution: Compounds with different functional groups replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
4,4-Difluoro-3-methylbutane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in organofluorine chemistry.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with proteins and enzymes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the fluorine atoms.
Mecanismo De Acción
The mechanism of action of 4,4-Difluoro-3-methylbutane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The fluorine atoms can influence the compound’s reactivity and stability, affecting its interaction with biological molecules and pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylbutane-1-thiol: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
4,4-Difluorobutane-1-thiol: Similar structure but without the methyl group, affecting its steric and electronic properties.
4-Fluoro-3-methylbutane-1-thiol: Contains only one fluorine atom, leading to different reactivity and applications.
Uniqueness
4,4-Difluoro-3-methylbutane-1-thiol is unique due to the presence of two fluorine atoms and a methyl group, which impart distinct chemical properties. The fluorine atoms enhance the compound’s stability and reactivity, making it valuable in various applications, particularly in fields requiring specific interactions with biological molecules or unique material properties.
Propiedades
Fórmula molecular |
C5H10F2S |
|---|---|
Peso molecular |
140.20 g/mol |
Nombre IUPAC |
4,4-difluoro-3-methylbutane-1-thiol |
InChI |
InChI=1S/C5H10F2S/c1-4(2-3-8)5(6)7/h4-5,8H,2-3H2,1H3 |
Clave InChI |
PQOURYVULVSZRB-UHFFFAOYSA-N |
SMILES canónico |
CC(CCS)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















